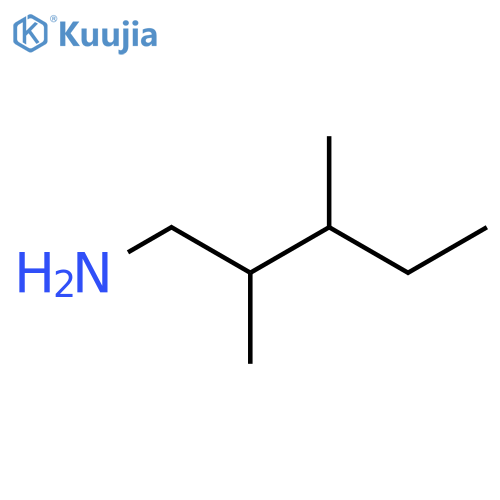Cas no 42328-67-6 (2,3-dimethylpentan-1-amine)

2,3-dimethylpentan-1-amine structure
商品名:2,3-dimethylpentan-1-amine
2,3-dimethylpentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,3-dimethylpentan-1-amine
- AKOS010140803
- EN300-1243707
- SCHEMBL3833765
- 42328-67-6
-
- インチ: 1S/C7H17N/c1-4-6(2)7(3)5-8/h6-7H,4-5,8H2,1-3H3
- InChIKey: RAGDXPNFHKXRDH-UHFFFAOYSA-N
- ほほえんだ: NCC(C)C(C)CC
計算された属性
- せいみつぶんしりょう: 115.136099547g/mol
- どういたいしつりょう: 115.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 52.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2,3-dimethylpentan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1243707-5000mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 5000mg |
$3147.0 | 2023-10-02 | ||
| Enamine | EN300-1243707-2500mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 2500mg |
$2127.0 | 2023-10-02 | ||
| Enamine | EN300-1243707-10.0g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 10g |
$4667.0 | 2023-06-08 | ||
| Enamine | EN300-1243707-250mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 250mg |
$999.0 | 2023-10-02 | ||
| Enamine | EN300-1243707-500mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 500mg |
$1043.0 | 2023-10-02 | ||
| Enamine | EN300-1243707-2.5g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 2.5g |
$2127.0 | 2023-06-08 | ||
| Enamine | EN300-1243707-0.25g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 0.25g |
$999.0 | 2023-06-08 | ||
| Enamine | EN300-1243707-5.0g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 5g |
$3147.0 | 2023-06-08 | ||
| Enamine | EN300-1243707-100mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 100mg |
$956.0 | 2023-10-02 | ||
| Enamine | EN300-1243707-1.0g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 1g |
$1086.0 | 2023-06-08 |
2,3-dimethylpentan-1-amine 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
42328-67-6 (2,3-dimethylpentan-1-amine) 関連製品
- 55290-64-7(Dimethipin)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
